ATP-13C (dilithium)
Description
Significance of Stable Isotope Tracers in Metabolic and Enzymatic Investigations
Stable isotope tracers offer a safe and potent method for investigating the metabolism of carbohydrates, fats, and proteins in vivo. maastrichtuniversity.nl By introducing a labeled molecule, or tracer, into a biological system, scientists can distinguish it from its naturally occurring, unlabeled counterpart (the tracee). maastrichtuniversity.nl This distinction is crucial for measuring the dynamic flow, or flux, of metabolites through various pathways, providing information that static concentration measurements cannot. physoc.org
The primary analytical techniques for detecting these tracers are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can differentiate between the labeled and unlabeled molecules based on their mass difference. fiveable.mephysoc.org This capability allows for the precise quantification of metabolic rates and the contribution of different pathways to cellular processes. creative-proteomics.comfrontiersin.org For instance, researchers can determine the rates of glucose uptake and utilization, the oxidation of fatty acids, and the synthesis and breakdown of proteins. maastrichtuniversity.nlphysoc.org
The application of stable isotope tracers has been instrumental in advancing our knowledge of metabolic regulation in various physiological and pathological states, including the study of diseases like cancer and cardiovascular conditions. frontiersin.orgmdpi.com
Fundamental Role of Adenosine (B11128) Triphosphate (ATP) in Cellular Bioenergetics and Regulatory Networks
Adenosine triphosphate (ATP) is a universally conserved molecule that serves as the primary energy currency in all living cells. nih.govmetwarebio.combritannica.com Its structure, consisting of an adenine (B156593) base, a ribose sugar, and three phosphate (B84403) groups, is key to its function. nih.gov The high-energy bonds between the phosphate groups store a significant amount of chemical energy that is readily released upon hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate. nih.govkhanacademy.org
This released energy powers a vast array of cellular activities, including:
Metabolic Reactions: Driving energetically unfavorable biochemical reactions forward. britannica.com
Active Transport: Moving substances across cellular membranes against their concentration gradients. khanacademy.org
Mechanical Work: Fueling processes like muscle contraction and the movement of cellular components. metwarebio.com
Signal Transduction: ATP acts as a substrate for kinase enzymes, which play a pivotal role in signaling cascades by phosphorylating other proteins. nih.gov
DNA and RNA Synthesis: Serving as a precursor for the synthesis of nucleic acids. nih.gov
Cells continuously synthesize ATP from ADP and phosphate, primarily through cellular respiration in the mitochondria. nih.govbritannica.com This constant recycling ensures a steady supply of energy to meet the cell's demands. metwarebio.com The central role of ATP in linking energy-releasing (catabolic) and energy-requiring (anabolic) processes makes it a critical hub in the cell's regulatory network. uobaghdad.edu.iq
Rationale for the Application of ¹³C-Labeled ATP (ATP-¹³C) in Quantitative Research Methodologies
The use of ¹³C-labeled ATP, such as ATP-¹³C (dilithium), provides a powerful tool for quantitatively studying the intricate roles of ATP in cellular metabolism. medchemexpress.commedchemexpress.eu By incorporating the stable isotope ¹³C into the ATP molecule, researchers can trace the fate of its carbon atoms through various metabolic pathways. mdpi.comnih.gov This approach, known as ¹³C metabolic flux analysis (¹³C-MFA), allows for the determination of intracellular metabolic fluxes, offering a dynamic view of cellular physiology. nih.gov
The key advantages of using ATP-¹³C in quantitative research include:
Tracing Metabolic Fates: It enables the tracking of how ATP-derived carbon is incorporated into other molecules, providing insights into biosynthetic and energy-producing pathways. silantes.comsciex.com
Quantifying Pathway Activity: By analyzing the labeling patterns in downstream metabolites, researchers can quantify the relative contributions of different metabolic routes. nih.govresearchgate.net For example, it can help delineate the flux through glycolysis, the pentose (B10789219) phosphate pathway, and the TCA cycle. researchgate.netnih.gov
Understanding Disease Metabolism: ATP-¹³C is valuable in studying metabolic reprogramming in diseases like cancer, where altered energy metabolism is a key hallmark. mdpi.com
Enhanced Analytical Precision: When used in conjunction with mass spectrometry, the known mass difference of the ¹³C label allows for highly specific and accurate quantification of ATP and its metabolites. scbt.com
In essence, ATP-¹³C serves as a sophisticated tracer that, when combined with advanced analytical techniques, provides a detailed and quantitative picture of the central role of ATP in the complex web of cellular metabolic and regulatory networks. nih.govplos.org
Structure
2D Structure
Properties
Molecular Formula |
C10H14Li2N5O13P3 |
|---|---|
Molecular Weight |
520.1 g/mol |
IUPAC Name |
dilithium;[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i3+1;; |
InChI Key |
GSCAHXFCKKVRCE-DAXSKTLCSA-L |
Isomeric SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N([13CH]=N2)[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N |
Canonical SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N |
Origin of Product |
United States |
Synthesis and Characterization of Research Grade Atp 13c Dilithium
Chemo-Enzymatic Synthesis Strategies for Site-Specific ¹³C-Labeling of Adenosine (B11128) Triphosphate.nih.govresearchgate.netresearchgate.netoup.comnih.gov
The synthesis of site-specifically ¹³C-labeled ATP is a complex process that leverages a combination of chemical and enzymatic methods to achieve high yields and specific isotopic incorporation. nih.govresearchgate.netoup.comnih.gov This chemo-enzymatic approach offers significant advantages over purely chemical or biological methods, including greater control over labeling patterns, reduced reaction times, and increased product specificity. nih.govresearchgate.netnih.gov
Precursor Selection and Isotopic Enrichment Pathways.nih.govresearchgate.netnih.gov
The journey to ¹³C-labeled ATP begins with the careful selection of isotopically enriched precursors. The choice of precursor determines which part of the ATP molecule—the ribose sugar, the adenine (B156593) base, or both—will carry the ¹³C label.
Commonly used precursors for labeling the ribose moiety include ¹³C-labeled glucose or ribose. researchgate.netnih.gov For labeling the purine (B94841) ring of adenine, precursors such as ¹³C-labeled serine, glycine, formate, or bicarbonate are utilized. nih.gov The specific labeling pattern can be controlled by using precursors enriched with ¹³C at specific atomic positions. For instance, to label the C2 and C8 positions of the adenine ring, β-¹³C-serine can be employed. nih.gov
The isotopic enrichment of these precursors is typically achieved through microbial fermentation or chemical synthesis. In microbial systems, microorganisms like E. coli or Methylophilus methylotrophus are cultured in media where the sole carbon source is a ¹³C-labeled compound, such as ¹³C-glucose or ¹³C-methanol. oup.com This forces the organism to incorporate the heavy isotope into its metabolic pathways, leading to the production of highly enriched biomolecules. Chemical synthesis offers another route to produce specifically labeled precursors, providing precise control over the location of the ¹³C atoms. nih.gov
Table 1: Precursors for Site-Specific ¹³C-Labeling of ATP
| Target Moiety | Precursor Compound | Resulting Labeled Positions |
|---|---|---|
| Ribose | [U-¹³C]-Glucose | Uniformly labeled ribose |
| Ribose | [1-¹³C]-Ribose | C1' of ribose |
| Adenine | [β-¹³C]-Serine | C2 and C8 of adenine |
| Adenine | [¹³C]-Glycine | C4 and C5 of adenine |
| Adenine | [¹³C]-Formate | C2 and C8 of adenine |
Enzymatic Reaction Cascades for Nucleotide Assembly.nih.govresearchgate.netnih.govbaseclick.eu
Once the labeled precursors are obtained, a cascade of enzymatic reactions is employed to assemble the final ATP molecule. This "one-pot" synthesis approach involves combining multiple enzymes that work in concert to convert the initial precursors into ATP. nih.govresearchgate.net This method is highly efficient, with reported yields of up to 66% for ¹³C, ¹⁵N-enriched ATP and GTP. nih.govresearchgate.net
The enzymatic pathway often starts with the phosphorylation of the labeled ribose precursor to form phosphoribosyl pyrophosphate (PRPP). Enzymes from the pentose (B10789219) phosphate (B84403) pathway are typically used for this conversion. researchgate.netnih.gov Subsequently, enzymes of the de novo purine biosynthesis pathway utilize the labeled PRPP and other precursors, such as labeled amino acids, to construct the purine ring of adenine directly onto the ribose sugar. nih.govresearchgate.net
A key feature of these enzymatic cascades is the implementation of cofactor regeneration systems. nih.gov For instance, ATP itself is required for several steps in the synthesis pathway. To drive the reaction forward without needing stoichiometric amounts of expensive labeled ATP, a catalytic amount of unlabeled ATP is initially added, and a regeneration system, often involving creatine (B1669601) phosphate and creatine kinase, continuously replenishes the ATP pool. nih.govgoogle.com Similarly, NAD(P)H regeneration systems are also crucial for maintaining the redox balance required for the enzymatic reactions. nih.gov
Table 2: Key Enzymes in the Chemo-Enzymatic Synthesis of ATP
| Enzyme | Function |
|---|---|
| Hexokinase | Phosphorylates glucose |
| PRPP Synthetase | Converts Ribose-5-phosphate to PRPP |
| Amidophosphoribosyltransferase | Commits PRPP to purine synthesis |
| Multiple enzymes of the de novo purine pathway | Build the adenine ring |
| Adenylate Kinase | Converts AMP and ADP to ATP |
Advanced Purification and Quality Control Methodologies for ATP-¹³C (Dilithium) for Research Applications.nih.govresearchgate.netpreprints.org
Following the synthesis, the reaction mixture contains the desired ¹³C-labeled ATP, along with unreacted precursors, enzymes, cofactors, and potential byproducts. Therefore, a rigorous purification process is essential to obtain research-grade ATP-¹³C.
High-Performance Liquid Chromatography (HPLC) is a primary technique for purifying nucleotides. Ion-exchange HPLC is particularly effective for separating ATP from other charged molecules based on the interaction of the negatively charged phosphate groups with a positively charged stationary phase. The separation is typically achieved by applying a salt gradient.
After purification, the ATP is often converted to its dilithium (B8592608) salt. This is achieved by passing the purified ATP solution through an ion-exchange resin charged with lithium ions. The dilithium salt form is often preferred for its stability and handling characteristics in research settings.
Quality control is a critical final step to ensure the purity and integrity of the ATP-¹³C. This involves a combination of analytical techniques, including:
HPLC Analysis: To confirm the chemical purity of the final product, typically aiming for ≥90% purity. jenabioscience.com
Mass Spectrometry (MS): To verify the correct molecular weight and confirm the incorporation of the ¹³C isotopes. preprints.org
UV Spectroscopy: To determine the concentration of the ATP solution by measuring its absorbance at 260 nm. jenabioscience.com
Spectroscopic Verification of Isotopic Labeling Patterns and Purity (e.g., High-Resolution NMR).researchgate.nethmdb.cacreative-biostructure.comhmdb.canih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the successful and specific incorporation of ¹³C labels into the ATP molecule. creative-biostructure.com High-resolution NMR provides detailed information about the chemical environment of each carbon atom, allowing for the unambiguous confirmation of the labeling pattern.
One-dimensional (1D) ¹³C NMR spectra of ¹³C-labeled ATP will show significantly enhanced signals for the carbon atoms that have been enriched with the ¹³C isotope. hmdb.ca The chemical shifts of these signals are characteristic of their position within the molecule, confirming the site-specific labeling.
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Adenosine Triphosphate | ATP |
| Adenosine Diphosphate (B83284) | ADP |
| Adenosine Monophosphate | AMP |
| Guanosine Triphosphate | GTP |
| Nicotinamide Adenine Dinucleotide (oxidized) | NAD⁺ |
| Nicotinamide Adenine Dinucleotide (reduced) | NADH |
| Nicotinamide Adenine Dinucleotide Phosphate (oxidized) | NADP⁺ |
| Nicotinamide Adenine Dinucleotide Phosphate (reduced) | NADPH |
| Phosphoribosyl Pyrophosphate | PRPP |
| Carbon-13 | ¹³C |
| Nitrogen-15 | ¹⁵N |
| Escherichia coli | E. coli |
Applications of Atp 13c in Quantitative Metabolic Flux Analysis 13c Mfa
Measurement of Isotopic Enrichment in Downstream Metabolites
The accurate measurement of ¹³C enrichment in metabolites is a cornerstone of 13C-MFA. nih.gov This is where compounds like ATP-13C (dilithium) find their application, not as a tracer fed to cells, but as an internal standard for analytical quantification.
GC-MS is a widely used analytical technique in 13C-MFA. It separates volatile derivatives of metabolites by gas chromatography and then detects their mass-to-charge ratio by mass spectrometry. This allows for the determination of the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) for various metabolites.
LC-MS is another powerful technique for measuring isotopic enrichment, particularly for non-volatile and thermally labile metabolites. Similar to GC-MS, it separates metabolites chromatographically before mass analysis. In the context of ATP analysis, LC-MS is the method of choice. To ensure accurate quantification of intracellular ATP concentrations, a known amount of a stable isotope-labeled internal standard, such as ATP-13C, is added to the sample. medchemexpress.commedchemexpress.com Because ATP-13C has a different mass from the unlabeled ATP naturally present in the cells, it can be distinguished by the mass spectrometer. This allows for the precise determination of the absolute concentration of cellular ATP by correcting for any sample loss during preparation and analysis.
Computational Frameworks for Metabolic Flux Estimation
The final step in 13C-MFA involves the use of computational frameworks to estimate metabolic fluxes from the measured isotopic labeling data. These frameworks utilize mathematical models that describe the atom transitions for each reaction in the metabolic network. By fitting the model simulations to the experimental data, the most likely set of metabolic fluxes can be determined.
Network Reconstruction and Stoichiometric Modeling
The foundation of any ¹³C-MFA study is the creation of a comprehensive metabolic network model. This model is a mathematical representation of the cell's biochemical pathways, built upon the known stoichiometry of metabolic reactions.
Key aspects of this process include:
Defining Network Stoichiometry: The model systematically lists all relevant biochemical reactions within the central carbon metabolism. For each reaction, the precise ratio of substrates to products is defined. This includes major pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis. nih.govnih.gov
Atom Transitions: The model must also include detailed atom mapping for each reaction, tracing the specific fate of each carbon atom from substrate to product. This is essential for accurately simulating the distribution of ¹³C labels throughout the metabolic network. When a tracer like ¹³C-glucose is used, these maps predict how the ¹³C atoms will appear in downstream metabolites like pyruvate, lactate, and amino acids. nih.gov
This meticulously constructed stoichiometric model serves as the framework for flux estimation. It provides the necessary constraints to solve for the unknown intracellular fluxes based on the experimental labeling data. creative-proteomics.com
Flux Estimation Algorithms and Software Applications
Once a stoichiometric model is in place and experimental data from ¹³C labeling experiments have been collected, specialized algorithms and software are used to calculate the intracellular fluxes. The general workflow involves feeding cells a ¹³C-labeled substrate and measuring the resulting labeling patterns in key metabolites using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS). nih.govfrontiersin.org
The core of flux estimation is an optimization algorithm that seeks to minimize the difference between the experimentally measured ¹³C labeling patterns and the patterns predicted by the metabolic model. nih.govnih.gov This iterative process adjusts the flux values within the model until the best possible fit is achieved. A key innovation in this area is the Elementary Metabolite Unit (EMU) framework, a computational method that significantly enhances the speed and efficiency of flux calculation, making it feasible to analyze large and complex metabolic networks. nih.gov
Several software applications have been developed to facilitate these complex calculations.
| Software/Framework | Primary Function | Key Feature |
|---|---|---|
| Metran | Metabolic Flux Analysis | One of the earlier, foundational software packages for flux estimation. youtube.com |
| 13CFLUX2 | Flux calculation and statistical analysis | Comprehensive software for simulating isotopic labeling and performing flux analysis. |
| OpenFLUX | Steady-state ¹³C-MFA | User-friendly application based on the EMU framework to enhance computation speed. |
| Elementary Metabolite Unit (EMU) | Computational Framework | Algorithm that decomposes the metabolic network to rapidly estimate flux profiles and confidence intervals. nih.gov |
Elucidation of ATP/NAD(P)H Partitioning and Cellular Energy Metabolism Dynamics
A significant application of ¹³C-MFA is the detailed investigation of cellular energy metabolism. By quantifying the fluxes through pathways that produce and consume ATP and the redox cofactors NAD(P)H, researchers can gain a deep understanding of how cells manage their energy resources under various conditions. nih.govnih.gov
Research findings from ¹³C-MFA studies have provided critical insights into:
Quantification of ATP Production: ¹³C-MFA can precisely determine the rates of ATP generation from different pathways. It allows for the partitioning of ATP production between glycolysis in the cytosol and oxidative phosphorylation in the mitochondria. nih.govresearchgate.net This is particularly important for studying metabolic phenomena like the Warburg effect in cancer cells, where there is a shift toward glycolytic ATP production even in the presence of oxygen. researchgate.net
Analysis of Cofactor Regeneration: The flux through pathways like the TCA cycle and the pentose phosphate pathway is directly linked to the regeneration of NADH and NADPH, respectively. ¹³C-MFA quantifies these fluxes, thereby providing rates of cofactor production. nih.gov Since NADH is a primary substrate for oxidative phosphorylation and NADPH is essential for anabolic processes and redox defense, understanding their dynamics is crucial. nih.gov
Metabolic Response to Perturbations: Studies have used ¹³C-MFA to show how metabolic fluxes, including those related to ATP and NAD(P)H, redistribute in response to genetic modifications or changing environmental conditions. For example, in microorganisms engineered for biochemical production, ¹³C-MFA revealed that increased product synthesis demanded a significant redistribution of carbon fluxes to increase the supply of ATP and NADPH. nih.govnih.gov
The table below summarizes representative data on how ATP production rates can be partitioned using flux analysis, illustrating the quantitative power of this approach.
| Cellular Condition | ATP from Glycolysis (JATPglyc) | ATP from Oxidative Phosphorylation (JATPox) | Glycolytic Index (%) |
|---|---|---|---|
| Basal State | 40 pmol/min | 60 pmol/min | 40% |
| Increased Glucose | 75 pmol/min | 50 pmol/min | 60% |
| Mitochondrial Inhibition | 110 pmol/min | 5 pmol/min | 96% |
Atp 13c in Advanced Nuclear Magnetic Resonance Nmr Spectroscopy
In Vivo ¹³C-NMR Spectroscopy for Real-Time Metabolic Assessment
In vivo ¹³C-NMR spectroscopy, in conjunction with the administration of ¹³C-labeled substrates like ATP-13C, provides a unique window into cellular bioenergetics and metabolic fluxes within intact, living organisms. nih.govnih.gov This technique enables the non-invasive investigation of energy metabolism and neurotransmitter cycling. nih.gov The combination of ¹³C NMR with ¹³C-enriched compounds allows for the study of various metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and glutamatergic neurotransmission. frontiersin.orgresearchgate.netnih.gov
Direct detection of the ¹³C nucleus offers significant advantages due to the large chemical shift dispersion of ¹³C, which spans approximately 250 ppm. nih.gov This wide spectral range allows for excellent resolution of resonances from different carbon positions within metabolites, even in complex biological systems. nih.gov For instance, direct ¹³C spectroscopy can simultaneously resolve the C2, C3, and C4 positions of glutamate (B1630785) and glutamine. nih.gov
A primary challenge of direct ¹³C NMR is its relatively low sensitivity, a consequence of the low natural abundance (1.1%) and smaller magnetogyric ratio of the ¹³C nucleus compared to protons. frontiersin.orgnih.gov To overcome this, experiments typically require the use of substrates highly enriched with ¹³C. nih.govresearchgate.net Despite the lower sensitivity, direct detection is often preferred for its chemical specificity and the simpler spin systems that result from proton decoupling. nih.gov The use of substrates like [1,6-¹³C]glucose is important in direct detection to avoid complex spectra arising from ¹³C-¹³C coupling. epfl.ch
Table 1: Comparison of Detection Strategies for In Vivo ¹³C-NMR
| Feature | Direct ¹³C Detection | Indirect ¹H-[¹³C] Detection |
| Sensitivity | Lower | Higher |
| Spectral Resolution | High (large chemical shift range) | Lower (characteristic of ¹H NMR) frontiersin.org |
| Chemical Specificity | High, allows resolution of individual carbon positions nih.gov | Lower, susceptible to spectral overlap frontiersin.org |
| Quantification | Can be challenging due to long T1 relaxation times | Easier for determining fractional enrichment frontiersin.org |
| Primary Advantage | High spectral dispersion and specificity nih.govnih.gov | Significantly higher sensitivity nih.gov |
To address the sensitivity limitations of direct ¹³C detection, indirect methods that detect protons attached to ¹³C nuclei have been developed. nih.gov This approach, known as ¹H-[¹³C] NMR, leverages the higher gyromagnetic ratio of protons, resulting in a significant theoretical increase in signal-to-noise ratio (SNR). nih.gov This enhanced sensitivity makes ¹H-[¹³C]-NMR the preferred method for studies requiring high spatial or temporal resolution. nih.gov
Indirect detection allows for the measurement of both the total metabolite pool (from protons attached to ¹²C) and the ¹³C-labeled fraction, facilitating the direct calculation of fractional enrichments. nih.gov However, a drawback of this method is the lower spectral resolution characteristic of ¹H NMR, which can lead to overlapping signals. frontiersin.orgfrontiersin.org Despite this, techniques like J-difference editing can be employed to obtain high-quality ¹H-[¹³C] NMR spectra in vivo. nih.gov
The success of in vivo ATP-13C studies heavily relies on the design and optimization of NMR pulse sequences. uchicago.edu The choice between direct and indirect detection methods often dictates the type of pulse sequence used. nih.gov For direct ¹³C detection, polarization transfer techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are commonly used to improve sensitivity. epfl.chfrontiersin.org These sequences transfer magnetization from the highly abundant protons to the less sensitive ¹³C nuclei, boosting the ¹³C signal.
For indirect ¹H-[¹³C] detection, sequences are often based on J-difference editing. nih.govresearchgate.net An example is the LASER localization scheme, which can be modified with a ¹³C inversion pulse to selectively detect protons coupled to ¹³C. nih.gov Optimization of acquisition parameters, such as the acquisition time (AQ), relaxation delay (D1), and pulse angle, is crucial for maximizing the signal-to-noise ratio in the shortest possible time. uchicago.edu The development of artificial intelligence and genetic algorithms shows promise for designing novel and robust pulse sequences that can further enhance sensitivity and specificity in complex biological systems. sci-rad.com
In Vitro High-Resolution ¹³C-NMR for Molecular-Level Insights
In vitro high-resolution ¹³C-NMR spectroscopy of ATP-13C provides detailed information at the molecular level that is often inaccessible in vivo. researchgate.net By studying isolated proteins, enzymes, and cellular extracts, researchers can gain a deeper understanding of the structural and dynamic interactions involving ATP.
¹³C-labeled ATP is a powerful probe for investigating the structural and conformational changes that occur when ATP binds to proteins. plos.org These changes are often critical for the protein's function, such as in the case of ATP-binding cassette (ABC) transporters, where ATP binding and hydrolysis drive the transport of substrates across cell membranes. nih.govnih.gov
NMR studies have shown that ATP can exist in different conformations, and the conformation it adopts can depend on whether it is acting as a substrate or an allosteric modulator. plos.org By using ¹³C-labeled ATP, researchers can monitor changes in the chemical environment of specific carbon atoms in the ATP molecule upon binding to a protein. This information, combined with NMR relaxation studies, can reveal details about the dynamics of the protein-ATP complex. utoronto.caoup.com For example, studies on an ATP-binding DNA aptamer using single-molecule FRET spectroscopy, a complementary technique, have shown that ATP binding stabilizes a folded conformation of the aptamer. acs.org
Table 2: Research Findings on ATP-Protein Interactions using ¹³C-NMR and Related Techniques
| Protein/System | Key Finding | Technique(s) |
| ABC Transporters (e.g., BmrCD, MsbA) | ATP hydrolysis drives the transition from an inward-facing to an outward-facing conformation. nih.gov Asymmetric configurations of the nucleotide-binding sites lead to previously unobserved structural intermediates. nih.gov | Electron Paramagnetic Resonance (EPR), X-ray Crystallography |
| ATP-binding DNA Aptamer | ATP binding stabilizes a pre-existing folded conformation, supporting a "conformational selection" mechanism. acs.org | Single-pair Förster Resonance Energy Transfer (spFRET) |
| HNRNPG-RGG (IDP) | ATP binding leads to charge neutralization and conformational compaction of the intrinsically disordered protein. oup.com | NMR Spectroscopy, Molecular Dynamics (MD) Simulations |
| Allosteric vs. Substrate Binding | Allosteric ATP can adopt both compact and extended conformations, while substrate ATP primarily adopts extended conformations. plos.org | Analysis of Protein Data Bank (PDB) structures |
The use of ¹³C-labeled ATP allows for the detailed investigation of enzyme kinetics and reaction mechanisms through the measurement of kinetic isotope effects (KIEs). nih.govnih.gov A KIE occurs when the isotopic substitution of an atom in a reactant molecule affects the rate of a chemical reaction. By measuring the ¹³C KIE for a reaction involving ATP, researchers can gain insights into the rate-limiting steps of the enzymatic mechanism and the structure of the transition state. nih.gov
This technique is particularly powerful when combined with other isotopic labels, such as deuterium. nih.gov For example, comparing the ¹³C KIE in the presence and absence of a deuterated substrate can help distinguish between different kinetic models and determine whether bond-breaking steps are concerted or sequential. wisc.edu This approach has been instrumental in elucidating the mechanisms of numerous enzymes, including kinases and synthetases, by providing information that is not available from steady-state kinetic analyses alone. nih.govwustl.edusquarespace.com
Probing RNA Structure and Dynamics with Site-Specific ¹³C-ATP Incorporation
The site-specific incorporation of ATP labeled with carbon-13 (¹³C) into RNA molecules is a powerful technique in nuclear magnetic resonance (NMR) spectroscopy for elucidating the structure and dynamics of these complex biomolecules. plos.org This method overcomes significant challenges posed by the inherent complexity and potential for spectral overlap in NMR studies of large RNAs. By introducing a ¹³C label at a specific adenosine (B11128) residue, researchers can selectively observe signals from that site, effectively filtering out the noise from the rest of the molecule. plos.orgresearchgate.net
The strategic placement of ¹³C-labeled adenosine triphosphate (ATP) during in vitro transcription allows for the synthesis of RNA molecules with one or more labeled adenosine sites. plos.orgplos.org This approach is particularly advantageous for studying:
Local Conformation: The chemical shift of the ¹³C nucleus is highly sensitive to its local electronic environment. This sensitivity allows researchers to probe the conformation of specific adenosine residues within the larger RNA structure. Changes in these chemical shifts can indicate conformational switches, such as those that occur during RNA folding or upon binding to a ligand. nih.gov
RNA Dynamics: By analyzing NMR relaxation parameters, researchers can gain insights into the motion of specific parts of the RNA molecule on a wide range of timescales. nih.gov Site-specific labeling with ¹³C-ATP helps in accurately measuring these parameters for the targeted adenosine, revealing information about the flexibility and conformational exchange processes that are crucial for the RNA's biological function. nsf.gov
Intermolecular Interactions: The technique is invaluable for studying the interactions between RNA and other molecules, such as proteins or small-molecule ligands. When a labeled RNA binds to its partner, changes in the NMR signals of the ¹³C-labeled adenosine can pinpoint the location of the binding site and characterize the nature of the interaction. nsf.gov
A key advantage of this method is the reduction of spectral complexity. In uniformly labeled large RNA molecules, extensive signal overlap often makes unambiguous resonance assignment impossible. plos.orgnih.gov Site-specific labeling simplifies the spectra, enabling the clear identification and analysis of signals from the region of interest. researchgate.net For instance, in a study of a 46-nucleotide RNA fragment, site-specific labeling of a single adenosine residue revealed a previously hidden set of peaks, indicating a conformational exchange process that was not observable with uniform labeling. plos.org
The synthesis of these site-specifically labeled RNAs can be achieved through methods like solid-phase synthesis or, more commonly for larger RNAs, through enzymatic methods involving T7 RNA polymerase. plos.orgnih.gov Enzymatic approaches can incorporate ¹³C-labeled ATP at the 5' end of an RNA fragment, which can then be ligated to other unlabeled fragments to create a larger, site-specifically labeled molecule. plos.org
Table 1: Research Findings on Site-Specific ¹³C-ATP Incorporation in RNA NMR
| Research Focus | Key Findings | Significance | Citations |
|---|---|---|---|
| Conformational Dynamics | Revealed a hidden conformational exchange in a 46 nt RNA fragment by labeling a single adenosine. | Demonstrated the power of site-specific labeling to uncover dynamic processes invisible with uniform labeling. | plos.org |
| Spectral Simplification | The use of atom-specifically labeled ATP significantly alleviates spectral crowding in large RNAs. | Facilitates resonance assignment and structural analysis of complex RNA molecules. | researchgate.net |
| Interaction Probing | Specific labeling patterns on the Watson-Crick or Hoogsteen face of adenosine allow for detailed analysis of base pairing and ligand binding. | Enables precise mapping of interaction surfaces and understanding of recognition mechanisms. | nsf.gov |
| Methodology Development | Established enzymatic methods for incorporating ¹³C/¹⁵N-labeled AMP at the 5' end of an RNA strand, followed by ligation. | Provides a feasible pathway for producing site-specifically labeled large RNAs for NMR studies. | plos.orgplos.org |
Advantages and Limitations of ATP-¹³C NMR in Biochemical Research
The use of ATP enriched with the ¹³C isotope offers significant benefits for NMR-based biochemical research, but it is not without its challenges. This approach allows for the non-invasive, real-time tracking of metabolic pathways and the detailed structural analysis of biomolecules. nih.govfrontiersin.org
Advantages:
One of the primary advantages of ¹³C NMR is the large chemical shift dispersion of the ¹³C nucleus, which is about 20 times greater than that of protons (¹H). nih.govresearchgate.net This leads to better-resolved spectra with less signal overlap, which is particularly beneficial when analyzing complex mixtures of metabolites or large biomolecules like RNA. researchgate.netacs.org
Furthermore, site-specific labeling with ATP-¹³C provides a window into the function of specific atoms within a molecule. By placing the ¹³C label at a particular position in the adenosine moiety, researchers can selectively monitor that site, greatly simplifying complex spectra and allowing for the unambiguous assignment of signals. nsf.govresearchgate.net This is crucial for studying the structure, dynamics, and interactions of large RNAs, where uniform labeling often leads to intractable spectral crowding. nih.govnih.gov
The use of stable isotopes like ¹³C allows for the non-invasive study of metabolic processes in situ and in real-time. nih.govfrontiersin.org Unlike radioactive ¹⁴C labeling, ¹³C NMR does not require the separation and degradation of metabolites to determine the position of the label. nih.govfrontiersin.org
Limitations:
The most significant limitation of ¹³C NMR is its low sensitivity . nih.govoup.com This arises from two main factors: the low natural abundance of the ¹³C isotope (approximately 1.1%) and its smaller gyromagnetic ratio compared to protons. frontiersin.orgacs.orgnih.gov Consequently, ¹³C NMR experiments require either higher concentrations of the sample or significantly longer acquisition times to achieve an adequate signal-to-noise ratio. acs.org While using highly enriched ATP-¹³C can overcome the low natural abundance issue, the inherent sensitivity is still lower than for ¹H NMR. frontiersin.org
Another major hurdle is the cost and complexity of synthesis . Preparing site-specifically labeled ATP-¹³C is a laborious and expensive process, often requiring multi-step enzymatic or chemo-enzymatic procedures. nih.govmdpi.com While methods have been developed to produce various isotopically labeled ribonucleoside 5′-triphosphates (rNTPs), they remain complex and not always commercially accessible. mdpi.com
While ¹³C labeling simplifies spectra by focusing on specific sites, the introduction of the isotope can reintroduce complexity through homonuclear ¹³C-¹³C couplings if multiple adjacent carbons are labeled. acs.org This can complicate the spectra, although specific labeling patterns are often designed to avoid this issue. oup.com Finally, for quantitative analysis, factors such as the nuclear Overhauser effect and relaxation properties must be carefully considered and corrected for, which can add another layer of complexity to the experiments. oup.com
Table 2: Summary of Advantages and Limitations of ATP-¹³C NMR
| Category | Details | Citations |
|---|---|---|
| Advantages | ||
| Spectral Resolution | Large chemical shift dispersion reduces signal overlap. | nih.govresearchgate.netacs.org |
| Site-Specific Probing | Allows for the study of specific atomic sites, simplifying complex spectra and enabling detailed analysis of structure and dynamics. | nih.govnsf.govresearchgate.net |
| Non-Invasive Tracking | Enables real-time, in-situ monitoring of metabolic pathways without sample destruction. | nih.govfrontiersin.org |
| Limitations | ||
| Low Sensitivity | Due to low natural abundance and a smaller gyromagnetic ratio, requiring higher sample concentrations or longer experiment times. | nih.govfrontiersin.orgacs.org |
| Cost and Complexity | The synthesis of specifically labeled ATP-¹³C is expensive and technically demanding. | nih.govmdpi.com |
| Spectral Complications | Potential for homonuclear ¹³C-¹³C couplings can complicate spectra if not carefully planned. | acs.orgoup.com |
| Quantitative Complexity | Requires correction for factors like the nuclear Overhauser effect and different relaxation times for accurate quantification. | oup.com |
Integration of Atp 13c Studies with Complementary Omics Technologies
Combined ¹³C-MFA and Transcriptomics for Gene-to-Flux Relationships
The integration of ¹³C-Metabolic Flux Analysis (¹³C-MFA) with transcriptomics aims to establish a direct link between gene expression levels and the actual rates (fluxes) of metabolic pathways. researchgate.net While it is intuitive to assume that increased expression of genes encoding metabolic enzymes will lead to a higher flux through the corresponding pathway, the relationship is not always linear. researchgate.netresearchgate.net Various layers of regulation, including post-transcriptional modifications, allostery, and metabolite concentrations, also play a significant role in dictating metabolic rates. embopress.org
By using ATP-¹³C as a tracer, ¹³C-MFA can quantify the flux through ATP-dependent pathways, such as nucleotide synthesis or certain anabolic reactions. Simultaneously, transcriptomics (e.g., via RNA-sequencing) measures the mRNA levels of all genes in the cell. Comparing these two datasets allows researchers to investigate the degree of correlation between the transcription of enzymatic genes and the metabolic output of the pathways they constitute. researchgate.net
Research has shown that while correlations between single gene expression levels and their corresponding reaction fluxes can be weak, a stronger association often emerges when analyzing gene expression at the level of entire pathways. embopress.org Algorithms have been developed to integrate transcriptomic data into metabolic models, using gene expression levels to constrain the potential flux through reactions and improve the accuracy of flux predictions. plos.orgbiorxiv.org This combined approach is particularly valuable for understanding how cells remodel their metabolism under different conditions, such as disease states or in response to therapeutic interventions. It helps to distinguish whether metabolic shifts are driven by transcriptional reprogramming or by other regulatory mechanisms. researchgate.net
Table 1: Hypothetical Research Findings on Gene Expression and Metabolic Flux in an ATP-Dependent Pathway
This table illustrates a hypothetical scenario comparing the change in gene expression (transcriptomics) with the change in metabolic flux (¹³C-MFA) for key enzymes in a biosynthetic pathway that utilizes ATP, following a specific cellular stimulus.
| Gene | Enzyme | Pathway Step | Gene Expression Fold Change (Transcriptomics) | Metabolic Flux Fold Change (¹³C-MFA from ATP-¹³C) | Correlation |
| PRPS1 | Phosphoribosyl pyrophosphate synthetase 1 | ATP + Ribose-5-phosphate → PRPP + AMP | +2.5 | +2.2 | Strong Positive |
| GART | Phosphoribosylglycinamide formyltransferase | Purine (B94841) Synthesis (Step 3) | +1.8 | +1.5 | Strong Positive |
| ADSL | Adenylosuccinate lyase | Purine Synthesis (Step 8) | +0.2 | +1.3 | Weak |
| IMPDH2 | Inosine-5'-monophosphate dehydrogenase 2 | GMP Synthesis | +2.1 | -0.5 | Negative |
Metabolomics Profiling Coupled with Isotope Tracing for Comprehensive Metabolic Understanding
Combining untargeted metabolomics with stable isotope tracing, such as with ATP-¹³C, offers a powerful strategy for achieving a comprehensive view of metabolic dynamics. frontiersin.org While standard metabolomics provides a static snapshot of the concentrations of hundreds to thousands of metabolites, it doesn't reveal the rates of their production or consumption. researchgate.net Isotope tracing, conversely, illuminates the dynamic flow of atoms through the metabolic network. escholarship.orgnih.gov
When ATP-¹³C is introduced into a biological system, the ¹³C label is incorporated into downstream metabolites. Untargeted metabolomics, typically performed using high-resolution mass spectrometry, can then detect which metabolites have become labeled. frontiersin.orgresearchgate.net This approach, sometimes called isotope tracing untargeted metabolomics (ITUM), can uncover novel metabolic pathways and connections that might be missed by targeted analyses. researchgate.net It allows researchers to see not just that a metabolite is present, but that it is actively being synthesized from the carbon backbone of ATP.
This integrated method is invaluable for:
Discovering novel metabolic pathways: By tracking the ¹³C label from ATP to unexpected metabolites, researchers can identify previously unknown biochemical transformations. frontiersin.org
Quantifying pathway activity: The rate and extent of label incorporation provide a direct measure of the flux through specific ATP-dependent pathways, such as de novo purine and pyrimidine (B1678525) synthesis. researchgate.net
Elucidating metabolic reprogramming: In diseases like cancer, cells often rewire their metabolism. The combination of metabolomics and isotope tracing can precisely map these changes, revealing which pathways have become more or less active. biorxiv.org
Table 2: Example Data from a Combined Metabolomics and ATP-¹³C Tracing Study
| Metabolite | Change in Pool Size (Cancer vs. Control) | ¹³C Enrichment from ATP-¹³C (Cancer) | ¹³C Enrichment from ATP-¹³C (Control) | Interpretation |
| Adenosine (B11128) monophosphate (AMP) | +50% | 85% | 40% | Increased pool size and significantly higher de novo synthesis from ATP. |
| Guanosine monophosphate (GMP) | +30% | 82% | 35% | Increased pool size and significantly higher de novo synthesis from ATP. |
| Uridine monophosphate (UMP) | +10% | 15% | 12% | Minor increase in pool size and de novo synthesis. |
| Inosine monophosphate (IMP) | +70% | 90% | 45% | Key precursor pool is expanded with high contribution from de novo synthesis. |
| Hypoxanthine | +100% | 5% | 2% | Increased pool from salvage pathways, with minor contribution from ATP breakdown. |
Proteomics and Enzyme Activity Correlations with ATP-Dependent Pathways
Integrating proteomics with ¹³C flux data from ATP-¹³C tracers allows for a deeper investigation into the regulation of metabolic pathways at the protein level. Proteomics quantifies the abundance of thousands of proteins, including the enzymes that catalyze metabolic reactions. elifesciences.org By correlating protein abundance with measured metabolic fluxes, researchers can assess the extent to which enzyme levels control the rate of ATP-dependent processes. oup.com
However, protein abundance alone does not always equate to enzyme activity. biorxiv.org Enzymes can be regulated by post-translational modifications (e.g., phosphorylation, acetylation) or by the binding of allosteric effectors, which can dramatically alter their catalytic rate without changing their concentration. Therefore, complementing proteomics and flux analysis with direct enzyme activity assays provides a more complete regulatory picture. researchgate.net
This multi-omics approach can reveal:
Hierarchical vs. metabolic control: It helps determine if a change in flux is due to altered gene expression and protein levels (hierarchical control) or due to changes in metabolite concentrations and post-translational modifications (metabolic control). elifesciences.orgoup.com
The function of ATP-dependent enzymes: In many cellular processes, ATP is used not just as a substrate but also to power molecular machines like ATP-dependent proteases and helicases. nih.govpnas.org Proteomics can identify these proteins, while functional assays can confirm their activity.
Bottlenecks in metabolic pathways: If flux through a pathway is low despite high expression of its enzymes, it may point to a specific enzyme being inhibited or to the presence of a rate-limiting step that is regulated post-translationally. nih.gov
By combining these layers of biological information—metabolic flux from ATP-¹³C, enzyme abundance from proteomics, and functional capacity from activity assays—scientists can build highly detailed and accurate models of cellular metabolism. elifesciences.orgplos.org
Table 3: Correlative Analysis of Flux, Protein Levels, and Enzyme Activity
This table provides a hypothetical example correlating metabolic flux with proteomic and enzyme activity data for key ATP-dependent enzymes under two different conditions.
| Enzyme | Condition | Relative Metabolic Flux (from ATP-¹³C) | Relative Protein Abundance (Proteomics) | Relative Enzyme Activity | Dominant Regulatory Mode |
| Ribose-phosphate pyrophosphokinase (PRPS1) | Control | 1.0 | 1.0 | 1.0 | - |
| Stressed | 2.5 | 2.4 | 2.6 | Transcriptional/Translational | |
| ATP-dependent DNA helicase (DDX5) | Control | 1.0 | 1.0 | 1.0 | - |
| Stressed | 1.2 | 1.1 | 3.5 | Post-Translational Modification | |
| ClpXP protease ATP-binding subunit (ClpX) | Control | 1.0 | 1.0 | 1.0 | - |
| Stressed | 0.4 | 0.9 | 0.4 | Allosteric Inhibition |
Methodological Challenges and Future Directions in Atp 13c Research
Overcoming Sensitivity and Resolution Barriers in In Vivo Studies
A significant challenge in the in vivo application of 13C Magnetic Resonance Spectroscopy (MRS) for studying ATP metabolism is the inherently low sensitivity and spatial resolution. acs.orgnih.govucsf.edumagritek.com The low natural abundance of the 13C isotope (approximately 1.1%) and its lower gyromagnetic ratio compared to protons contribute to a weaker signal. nih.govucsf.edu
Several innovative approaches are being developed to address these limitations:
Hyperpolarization: This technique dramatically increases the polarization of 13C nuclei, leading to a signal enhancement of tens of thousands of times. acs.orgucsf.edu Hyperpolarized [1-13C]pyruvate has been successfully used to monitor its conversion to lactate, alanine, and bicarbonate, providing insights into metabolic fluxes. acs.orgucsf.edu The application of this method to ATP would provide a substantial boost in sensitivity for tracking its metabolic fate.
Improved Radiofrequency (RF) Coils and Pulse Sequences: The development of advanced, dual-tuned RF coils enhances the detection of the 13C signal. Additionally, sophisticated pulse sequences can improve signal acquisition and spectral resolution. nih.gov
Proton Decoupling: Irradiating the entire proton NMR absorption range collapses the 13C resonances into singlets, which significantly increases the signal-to-noise ratio. ucsf.edu This is further enhanced by the nuclear Overhauser effect. ucsf.edu
Super-Resolution Imaging: Computational techniques, such as patch-based algorithms, can be used to reconstruct high-resolution 13C images from low-resolution data by leveraging co-registered high-resolution structural proton MRI. nih.gov
These advancements are crucial for translating the detailed metabolic information obtainable with ATP-13C from preclinical models to clinical research, enabling the non-invasive study of diseases characterized by altered energy metabolism.
| Technique | Principle | Advantage |
| Hyperpolarization | Increases the nuclear spin polarization of 13C. | Massive signal enhancement (10,000-fold or more). acs.org |
| Advanced RF Coils | Optimized hardware for detecting 13C signals. | Improved signal reception. |
| Proton Decoupling | Removes the splitting of 13C signals by attached protons. | Increased signal-to-noise ratio and simplified spectra. ucsf.edu |
| Super-Resolution Imaging | Computational reconstruction of high-resolution images. | Enhanced spatial resolution of metabolic maps. nih.gov |
Development of Novel Data Processing and Computational Modeling Tools
The large and complex datasets generated from 13C-labeled ATP studies necessitate the development of sophisticated data processing and computational modeling tools. 13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique that quantifies the rates of metabolic reactions within a network. nih.govnih.govnih.gov
Key areas of development include:
Advanced Algorithms for Flux Estimation: Researchers are continuously refining algorithms to accurately calculate metabolic fluxes from the mass isotopomer distributions of metabolites. researchgate.netresearchgate.net These algorithms aim to handle larger and more complex metabolic models.
Genome-Scale Metabolic Models: Integrating 13C-MFA with genome-scale models allows for a more comprehensive understanding of cellular metabolism, including pathways beyond central carbon metabolism. researchgate.netnih.gov
Standardized Data Formats and Processing Pipelines: The development of standardized data formats, such as the DICOM MRS standard, and open-source software frameworks like SIVIC, facilitates the sharing and analysis of data across different research groups and scanner platforms. nih.govnih.gov This interoperability is crucial for multi-site studies and the broader adoption of these techniques.
Kinetic Modeling: Dynamic 13C MRS studies provide data on the temporal changes in metabolite concentrations. Kinetic modeling of these data can provide deeper insights into the regulation of metabolic pathways.
These computational advancements are essential for extracting meaningful biological information from the raw experimental data and for building predictive models of cellular metabolism.
Expanding the Scope of Site-Specific 13C-Labeling to ATP Analogs
While uniformly labeled 13C-glucose is a common tracer for studying general metabolic pathways, the synthesis of site-specifically labeled ATP and its analogs offers more targeted approaches to investigate specific enzymatic reactions. nih.gov The ability to place a 13C label at a particular position within the ATP molecule allows researchers to trace the fate of that specific carbon atom.
Future directions in this area include:
Synthesis of Novel 13C-Labeled ATP Analogs: The development of synthetic routes to produce ATP with 13C labels in the adenine (B156593), ribose, or phosphate (B84403) moieties will enable the study of a wider range of ATP-dependent processes.
Activity-Based Probes: Combining site-specific 13C-labeling with activity-based probes can provide information not only on metabolic fluxes but also on the activity of specific enzymes, such as kinases. nsf.gov
Probing Kinase Activity: Kinases are a major class of enzymes that utilize ATP. 13C-labeled ATP analogs can be designed to be specific substrates for certain kinases, allowing for the detailed investigation of their catalytic mechanisms and the effects of inhibitors. nih.govelsevierpure.com The structural requirements for these analogs, such as linker length and composition, are being actively explored to optimize their compatibility with different kinases. nih.gov
Fluorescently Labeled Analogs: The development of fluorescently labeled ATP analogs provides a complementary method for monitoring ATP-dependent processes, and the combination with 13C-labeling could offer multi-modal imaging capabilities. researchgate.net
The expansion of the toolkit of 13C-labeled ATP analogs will provide researchers with more precise tools to dissect the complex roles of ATP in cellular function.
| Analog Type | Application | Research Focus |
| Site-Specifically 13C-Labeled ATP | Tracing the fate of specific carbon atoms in ATP metabolism. | Understanding the contributions of different parts of the ATP molecule to various pathways. |
| 13C-Labeled Activity-Based Probes | Measuring the activity of specific ATP-utilizing enzymes. | Profiling enzyme activity in different cellular states. nsf.gov |
| 13C-Labeled Kinase-Specific ATP Analogs | Investigating the mechanism and inhibition of specific kinases. | Drug discovery and development for kinase-targeted therapies. nih.gov |
| Dual 13C and Fluorescently Labeled ATP Analogs | Correlative imaging of ATP metabolism and localization. | Multi-modal investigation of cellular bioenergetics. |
Emerging Applications of ATP-13C in Systems Biology and Synthetic Biology
The ability to quantify metabolic fluxes using ATP-13C is highly valuable for the fields of systems biology and synthetic biology.
Systems Biology: In systems biology, 13C-MFA provides quantitative data that can be integrated with other 'omics' data (genomics, transcriptomics, proteomics) to build comprehensive models of cellular function. nih.gov This integrated approach allows for a deeper understanding of how metabolic networks are regulated and how they respond to genetic or environmental perturbations. For example, 13C-labeling studies can reveal how engineered strains redistribute metabolic fluxes to cope with the burden of producing a foreign protein or metabolite. researchgate.net
Synthetic Biology: In synthetic biology, 13C-MFA is a critical tool for the design-build-test-learn cycle of engineering novel metabolic pathways in microorganisms for the production of biofuels, pharmaceuticals, and other valuable chemicals. nih.gov By quantifying the flux through engineered pathways and identifying metabolic bottlenecks, researchers can rationally design strategies to improve product yields. nih.gov For instance, 13C-MFA can pinpoint reactions that are limiting the supply of precursors for a desired product, guiding further genetic modifications.
The application of ATP-13C and related isotopic tracers in these fields is expected to accelerate the development of new biotechnologies and provide a more profound understanding of the principles governing complex biological systems.
Q & A
Q. What novel applications exist for ATP-¹³C (dilithium) in synthetic biology or enzyme engineering?
- Methodological Answer : In enzyme engineering, use ATP-¹³C to track phosphoryl transfer efficiency in mutant kinases via ³¹P-¹³C coupling in NMR. For synthetic circuits, integrate ¹³C-labeled ATP as a tracer to quantify energy budgets in protocells. Pair with CRISPR-interference (CRISPRi) to silence endogenous ATP synthesis, forcing reliance on exogenous labeled ATP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
